A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of 3-Chloroethcathinone (3-CEC)
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of 3-Chloroethcathinone (3-CEC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure and stereochemical properties of 3-Chloroethcathinone (3-CEC), a synthetic stimulant of the cathinone class. The information is intended for use in research, forensic, and academic settings.
Chemical Identity and Structure
3-CEC, also known as 3-Chloroethcathinone, is a synthetic cathinone compound structurally related to amphetamines.[1][2] The core of its structure is a β-keto-phenethylamine backbone, which is an amphetamine core featuring a ketone group at the beta position.[3] The specific characteristics of 3-CEC arise from two key substitutions: a chlorine atom attached at the third position of the phenyl ring and an ethyl group on the nitrogen atom.[3]
The chemical structure is depicted below: Cl | C₆H₄-CO-CH(NHCH₂CH₃)CH₃
Stereochemistry
The stereochemistry of 3-CEC is a critical aspect of its molecular identity.
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Chiral Center: 3-CEC possesses a single chiral center at the alpha-carbon of the propan-1-one side chain (C2).[3] This carbon is bonded to four distinct substituent groups:
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A hydrogen atom (not explicitly shown in 2D diagrams)
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A methyl group (-CH₃)
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An ethylamino group (-NHCH₂CH₃)
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A 3-chlorobenzoyl group (-CO-C₆H₄-Cl)
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Enantiomers: Due to the presence of one chiral center, 3-CEC exists as a pair of enantiomers: (R)-3-Chloroethcathinone and (S)-3-Chloroethcathinone.[7] Enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological profiles.[3]
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Racemic Mixture: In laboratory synthesis, without the use of chiral-specific reagents or separation techniques, 3-CEC is typically produced as a racemic mixture—a 50:50 mixture of the (R) and (S) enantiomers.[7] Commercially available 3-CEC for research purposes is most often supplied in this racemic form.
The relationship between the stereoisomers of 3-CEC can be visualized as follows:
Caption: Stereoisomeric relationship of 3-CEC.
Quantitative Physicochemical Data
The following table summarizes the available quantitative data for 3-CEC and its common hydrochloride salt form. It is important to note that multiple CAS numbers have been reported in various databases.
| Property | Value | Notes |
| CAS Number | 2150476-60-9[1][6][8] 1225843-86-6[5] 2748225-41-2 (HCl salt)[9] | Multiple identifiers exist in public and commercial databases. The HCl salt has a distinct CAS number. |
| Molecular Formula | C₁₁H₁₄ClNO C₁₁H₁₄ClNO • HCl (HCl salt)[1][9] | Represents the freebase and hydrochloride salt forms, respectively. |
| Molecular Weight | 211.69 g/mol [1][4][5][6] 248.1 g/mol (HCl salt)[3][9] | Molar mass for the freebase and its hydrochloride salt. |
| Purity | ≥98% to ≥99%[1][4][5] | Typical purity for research-grade material, often verified by HPLC.[5] |
| Appearance | Fine white powder or crystalline solid[1][9] | Physical form as typically supplied. |
| Melting Point | Not readily available[4] | Data not commonly reported in public databases. |
| Boiling Point | Not typically applicable[4] | Not applicable for a solid research chemical under standard conditions. |
| Solubility (HCl Salt) | DMF: 12.5 mg/ml[9][10] DMSO: 30 mg/ml[9][10] Ethanol: 30 mg/ml[9][10] PBS (pH 7.2): 10 mg/ml[9][10] | Solubility data is crucial for preparing solutions for in vitro and analytical experiments. Data is for the hydrochloride salt form. |
Experimental Protocols
A. General Synthesis Protocol (Adapted from related cathinones)
The synthesis of 3-CEC can be adapted from the known synthesis of its structural analog, 3-chloromethcathinone (3-CMC).[7] The protocol involves a two-step process starting from 3-chloropropiophenone.
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Step 1: α-Bromination of 3-Chloropropiophenone
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Dissolve 3-chloropropiophenone in a suitable solvent, such as glacial acetic acid or diethyl ether.
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Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent to the solution at room temperature while stirring. The reaction progress can be monitored by the disappearance of the bromine color.
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After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
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The resulting α-bromo-3-chloropropiophenone can be isolated by removing the solvent under reduced pressure or by precipitation and filtration.
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-
Step 2: Nucleophilic Substitution with Ethylamine
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Dissolve the crude α-bromo-3-chloropropiophenone from Step 1 in a suitable solvent like acetonitrile or ethanol.
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Add an excess (typically 2-3 molar equivalents) of ethylamine (CH₃CH₂NH₂) to the solution. The reaction is often carried out at room temperature or with gentle heating.
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Stir the reaction mixture for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up. This typically involves removing the solvent, dissolving the residue in a non-polar solvent (e.g., dichloromethane), and washing with water or a mild base to remove excess ethylamine and its hydrobromide salt.
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The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the 3-CEC freebase.
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For the hydrochloride salt, the freebase is dissolved in a solvent like diethyl ether or acetone, and a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol) is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried.
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The following workflow illustrates the general synthesis logic:
Caption: General synthetic workflow for 3-CEC.
B. Analytical Methodology
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of 3-CEC.[5]
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Column: A reverse-phase column (e.g., C18) is typically used.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at wavelengths such as 210, 249, and 295 nm is effective for cathinones.[9]
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Quantification: Purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
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-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and confirmation of 3-CEC, particularly in forensic analysis.[3]
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Sample Preparation: Samples may require derivatization to improve thermal stability and chromatographic behavior.
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Separation: A capillary column with a non-polar stationary phase is used to separate 3-CEC from other substances.
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Identification: The mass spectrum of 3-CEC will show a characteristic fragmentation pattern, including the molecular ion peak, which can be compared to a reference standard or spectral library for positive identification. It is important to note that supplementary techniques may be needed to differentiate between positional isomers like 3-CEC and 4-CEC.[3]
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References
- 1. cathinonelabs.com [cathinonelabs.com]
- 2. chemsplanet.com [chemsplanet.com]
- 3. 3-Chloroethcathinone | 2150476-60-9 | Benchchem [benchchem.com]
- 4. lab-chems.com [lab-chems.com]
- 5. citychems.com [citychems.com]
- 6. 3-Cec | C11H14ClNO | CID 90645581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 8. 3-CEC (3-Chloroethcathinone) - Research Chemicals Kopen [researchchemicalskopen.net]
- 9. caymanchem.com [caymanchem.com]
- 10. chemicalroute.com [chemicalroute.com]
